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Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646 Get Quote

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol for Advanced Research

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-1-phenyl-1-butanol,
tailored for researchers, scientists, and professionals in drug development. Moving beyond a

simple data sheet, this document delves into the structural, analytical, and synthetic facets of

the compound, offering field-proven insights into its properties and potential applications.

Core Molecular Identity and Structure
2-Methyl-1-phenyl-1-butanol, with the CAS Registry Number 3968-86-3, is a tertiary alcohol.

[1][2] Its structure features a phenyl group and a hydroxyl group attached to the same chiral

carbon, which is also bonded to a sec-butyl group. This chirality is a critical feature, making it a

potentially valuable building block in asymmetric synthesis.

The fundamental identifiers for this compound are:

IUPAC Name: 2-Methyl-1-phenyl-1-butanol[1][2]

Molecular Formula: C₁₁H₁₆O[1][3]

Molecular Weight: 164.24 g/mol [1][3][4]

InChIKey: XYYQWQIEEXLXDX-UHFFFAOYSA-N[1][2]

Caption: 2D structure of 2-Methyl-1-phenyl-1-butanol.
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Physicochemical Properties: A Quantitative
Overview
The physical properties of a compound are foundational to its application, influencing

everything from reaction kinetics to bioavailability. Below is a summary of key data points for 2-
Methyl-1-phenyl-1-butanol.

Property Value Unit Source(s)

Melting Point 55.5 °C [3]

Boiling Point 233.9 °C (at 760 mmHg) [3]

Density 0.963 g/cm³ [3]

Flash Point 103.7 °C [3]

Refractive Index 1.512 - [3]

LogP (Octanol/Water) 2.766 - [3][5]

Water Solubility log₁₀WS = -3.01 mol/L [5]

Expert Insights: The LogP value of 2.766 indicates significant lipophilicity, a crucial parameter

in drug design for membrane permeability.[3][5] Its low predicted water solubility further

supports this characteristic.[5] These properties suggest the molecule is more likely to partition

into lipid environments, a key consideration for pharmacokinetic modeling.

Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical

compound.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 2-Methyl-1-
phenyl-1-butanol, the key diagnostic peaks are:
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O-H Stretch: A strong, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a

hydrogen-bonded alcohol.[6]

C-O Stretch: A strong absorption around 1000-1200 cm⁻¹, indicating the carbon-oxygen

single bond of the tertiary alcohol.[6]

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aromatic C=C Bending: Absorptions in the 1500-1600 cm⁻¹ region.[6]

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which

serves as an authoritative reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework.

¹H NMR: Protons adjacent to the electron-withdrawing phenyl and hydroxyl groups are

significantly deshielded, shifting them downfield.[6] The chiral center can introduce magnetic

inequivalence, potentially leading to more complex splitting patterns than simple n+1 rules

would predict, especially for the diastereotopic protons of an adjacent CH₂ group if one were

present.[8]

¹³C NMR: The carbon atom bonded to the hydroxyl group (Cα) is expected to appear in the

50-65 ppm range.[6] Aromatic carbons will resonate in the typical 120-150 ppm region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) typically results in fragmentation, providing

clues to the molecular structure. For alcohols, two primary fragmentation pathways are

common:

Alpha-Cleavage: The breaking of a bond between the alcohol carbon and an adjacent

carbon. For this molecule, cleavage of the Cα-sec-butyl bond is a likely event.

Dehydration: The loss of a water molecule (H₂O), resulting in a peak at [M-18].[6]
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The NIST WebBook contains the electron ionization mass spectrum for 2-Methyl-1-phenyl-1-
butanol, which can be used for identity confirmation.[1]

[C₁₁H₁₆O]⁺˙
Parent Ion (M⁺˙)

- H₂O

- C₄H₉•
(sec-butyl radical)

[M-H₂O]⁺˙
Dehydration Product

[C₇H₇O]⁺
Alpha-Cleavage Product

Click to download full resolution via product page

Caption: Key fragmentation pathways in Mass Spectrometry.

Synthesis and Reactivity
Grignard Synthesis Protocol
A robust and widely applicable method for synthesizing tertiary alcohols like 2-Methyl-1-
phenyl-1-butanol is the Grignard reaction. This involves the nucleophilic addition of a Grignard

reagent to a ketone. In this case, reacting sec-butylmagnesium bromide with benzaldehyde is a

logical pathway.

Causality: The Grignard reagent transforms the electrophilic carbonyl carbon of benzaldehyde

into a tetrahedral intermediate, which upon acidic workup, protonates to yield the final tertiary

alcohol. The choice of an ether solvent like THF is critical; it stabilizes the Grignard reagent

through coordination, preventing its decomposition.

Step-by-Step Methodology:

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux

condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive

pressure of inert gas (N₂) throughout the reaction.

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 2-

bromobutane in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small

crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic

and should be controlled with an ice bath to maintain a gentle reflux.
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Addition of Electrophile: Once the Grignard reagent has formed (solution turns cloudy and

gray), cool the flask to 0°C. Add a solution of benzaldehyde in anhydrous THF dropwise.

Reaction & Quenching: After the addition is complete, allow the mixture to stir at room

temperature for 2 hours. Cautiously quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride (NH₄Cl). This weak acid is chosen to protonate the

alkoxide without causing side reactions like elimination.

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over

anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

The crude product can then be purified by vacuum distillation or column chromatography.
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Caption: Grignard synthesis workflow for 2-Methyl-1-phenyl-1-butanol.

Relevance in Drug Discovery and Development
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While 2-Methyl-1-phenyl-1-butanol is not an active pharmaceutical ingredient itself, its

structural motifs are highly relevant in medicinal chemistry.

Chiral Intermediate: As a chiral alcohol, it can serve as a valuable starting material or

intermediate for the synthesis of more complex, enantiomerically pure molecules.[9] The

stereochemistry of a drug is often critical to its efficacy and safety.

The "Magic Methyl" Effect: The strategic addition of a methyl group to a lead compound can

profoundly impact its pharmacological profile. This phenomenon, often called the "magic

methyl" effect, can enhance binding affinity, improve metabolic stability, or alter solubility.[10]

[11] The sec-butyl group of this molecule contains methyl groups that can be explored in

structure-activity relationship (SAR) studies to probe binding pockets for hydrophobic

interactions.[11]

Scaffold for Analog Development: The phenylbutanol core is a common scaffold. By

modifying the phenyl ring or the alkyl chain, libraries of analogs can be generated to optimize

pharmacokinetic and pharmacodynamic properties. Its lipophilicity makes it a suitable

fragment for targeting proteins with hydrophobic binding sites.

Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount. While a specific Safety Data

Sheet (SDS) for 2-Methyl-1-phenyl-1-butanol was not retrieved, general safety protocols for

similar laboratory chemicals should be strictly followed.

General Handling: Use only in a well-ventilated area, preferably within a chemical fume

hood.[12][13] Avoid contact with skin, eyes, and clothing.[13][14] Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

First Aid:

Skin Contact: Wash off immediately with plenty of water.[14]

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes.[12][14]

Inhalation: Move to fresh air.[12]
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

Store away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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